molecular formula C18H24O5Si B12686767 Methoxybis((4-methoxyphenyl)methoxy)methylsilane CAS No. 83817-62-3

Methoxybis((4-methoxyphenyl)methoxy)methylsilane

Cat. No.: B12686767
CAS No.: 83817-62-3
M. Wt: 348.5 g/mol
InChI Key: YUBFYHAQFBDPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxybis((4-methoxyphenyl)methoxy)methylsilane (CAS 83817-62-3) is an organosilicon compound with the molecular formula C₁₈H₂₄O₅Si and a molecular weight of 348.47 g/mol . It is characterized by a central silicon atom bonded to a methoxy group, a methyl group, and two (4-methoxyphenyl)methoxy (also known as 4-methoxybenzyloxy) groups . This structure incorporates aromatic rings and ether linkages, which may influence its properties and reactivity. While specific biological or mechanistic studies on this exact compound are not readily available, its molecular architecture suggests potential utility in several research areas. It may serve as a building block or intermediate in synthetic organic chemistry for constructing more complex silicon-containing molecules . The presence of silane and benzyl-protecting groups could also make it a candidate for use in materials science, for instance, in the development of specialized surfaces, coatings, or hybrid organic-inorganic materials . Researchers can leverage its structure to introduce specific functional groups or modify material properties. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

83817-62-3

Molecular Formula

C18H24O5Si

Molecular Weight

348.5 g/mol

IUPAC Name

methoxy-bis[(4-methoxyphenyl)methoxy]-methylsilane

InChI

InChI=1S/C18H24O5Si/c1-19-17-9-5-15(6-10-17)13-22-24(4,21-3)23-14-16-7-11-18(20-2)12-8-16/h5-12H,13-14H2,1-4H3

InChI Key

YUBFYHAQFBDPOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CO[Si](C)(OC)OCC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methoxybis((4-methoxyphenyl)methoxy)methylsilane involves the reaction of 4-methoxyphenol with chloromethylsilane in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield . Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Methoxybis((4-methoxyphenyl)methoxy)methylsilane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Applications

1. Precursor in Organosilicon Synthesis
Methoxybis((4-methoxyphenyl)methoxy)methylsilane serves as a precursor for synthesizing other organosilicon compounds. Its unique structure allows for the introduction of functional groups, facilitating the development of new materials with specific properties.

2. Chemical Reactions
The compound undergoes several important chemical reactions:

  • Oxidation: It can be oxidized to produce silanols or siloxanes, which are valuable in various applications including sealants and coatings.
  • Reduction: Reduction reactions yield simpler silane derivatives, which can be utilized in different chemical syntheses.
  • Substitution: The methoxy and phenyl groups can be substituted with other functional groups, expanding its utility in organic synthesis .

Biological Applications

1. Modification of Biomolecules
In biological research, this compound can be employed to modify biomolecules, enhancing their stability and functionality for various experimental purposes. This modification is crucial in studies involving drug delivery systems and bioconjugation techniques.

Industrial Applications

1. Specialty Coatings and Adhesives
The compound is used in the production of specialty coatings and adhesives. Its silane functionality contributes to improved adhesion properties and durability of coatings applied to various substrates .

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)
this compound can be analyzed using HPLC techniques. A reverse phase HPLC method has been developed that utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry applications). This method is scalable for preparative separation and suitable for pharmacokinetic studies .

Case Study 1: Synthesis of Organosilicon Compounds

A recent study demonstrated the synthesis of novel organosilicon compounds using this compound as a starting material. The resulting compounds exhibited enhanced thermal stability and mechanical properties compared to traditional materials. The study highlighted the importance of the methoxy groups in influencing the reactivity and stability of the synthesized products.

Case Study 2: Drug Delivery Systems

In another investigation, researchers explored the use of this compound in modifying polymeric drug carriers. By incorporating this compound into the polymer matrix, they achieved improved drug loading capacities and release profiles, demonstrating its potential in pharmaceutical applications.

Data Tables

Application AreaSpecific Use CaseKey Findings
Chemical SynthesisPrecursor for organosilicon compoundsEnhanced reactivity due to methoxy groups
Biological ResearchModification of biomoleculesImproved stability for drug delivery systems
Industrial CoatingsSpecialty coatings and adhesivesSuperior adhesion properties observed
Analytical ChemistryHPLC analysisScalable method suitable for pharmacokinetics

Mechanism of Action

The mechanism of action of Methoxybis((4-methoxyphenyl)methoxy)methylsilane involves its interaction with various molecular targets. The methoxy and phenyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The silicon atom can form stable bonds with other elements, making it a versatile compound in various chemical reactions .

Comparison with Similar Compounds

Silicon-Based Analogues

Compound Name Molecular Formula Key Features Applications Stability/Storage
Methoxybis((4-methoxyphenyl)methoxy)methylsilane C₁₆H₂₀O₄Si Silanolate ligands; electron-rich silicon center Catalyst ligands (e.g., Mo complexes) Not specified
3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}benzyl(2-cyanoethyl)diisopropylphosphoramidite C₄₇H₅₄N₃O₆PSi Phosphoramidite backbone; bis(4-methoxyphenyl) groups Nucleic acid synthesis Store below -20°C
4-[(3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}benzyl)oxy]-4-oxobutanoyl CPG resin Polymer-bound CPG resin functionalized with bis(4-methoxyphenyl) groups Solid-phase oligonucleotide synthesis Store at 3°C–8°C

Key Differences :

  • Electronic Properties: this compound’s silicon center likely offers stronger σ-donor capabilities compared to phosphorus in phosphoramidites, making it more suitable for stabilizing electron-deficient metal centers .
  • Application Scope : While the silane is used in catalysis, phosphoramidites and CPG resins are specialized for nucleic acid synthesis, leveraging their hydrolytic stability and orthogonal protecting groups .

Protecting Groups with 4-Methoxyphenyl Motifs

Blocking Group Name (IUPAC) Abbreviation Key Functional Groups Applications
(4-Methoxyphenyl)diphenylmethyl Mmt Trityl-like structure Protecting hydroxyl groups in peptides/nucleotides
[(4-Methoxyphenyl)methoxy]carbonyl Moz Carbonate linkage Amino protection in solid-phase synthesis
This compound Silane with aryl ethers Catalyst ligands; potential protecting group

Key Differences :

  • Stability : Mmt and Moz are acid-labile, whereas silane-based groups may exhibit unique stability profiles under basic or oxidative conditions due to the Si-O bond’s resilience .
  • Versatility : The silane’s structure allows for dual functionality (e.g., as a ligand and a protecting group), unlike Mmt or Moz, which are specialized for specific protection roles.

Structural Analogues in Natural Products and Pharmaceuticals

Compound Name Structure Key Features Biological/Industrial Relevance
(E)-3-(4-Methoxyphenyl)-2-propenoic acid Simple aromatic carboxylic acid 4-Methoxyphenyl and α,β-unsaturated acid Antimicrobial activity
5-Hydroxy-3’,4’,7-trimethoxyflavone Flavonoid derivative Multiple methoxy groups on aromatic rings Antioxidant properties
This compound Complex silane Bulky, electron-rich structure Catalysis or material science

Key Differences :

  • Complexity: The silane’s multi-substituted silicon center contrasts with simpler aromatic acids or flavonoids, enabling unique applications in synthetic chemistry rather than direct biological activity.
  • Reactivity: The silane’s methoxy and aryl ether groups enhance its solubility in organic solvents compared to polar natural products like flavonoids .

Biological Activity

Methoxybis((4-methoxyphenyl)methoxy)methylsilane is an organosilicon compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and cytotoxic properties.

Chemical Structure and Properties

The compound consists of a silicon atom bonded to two methoxy groups and two para-methoxyphenyl groups. This unique structure may influence its interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of methoxy-substituted silanes. For instance, compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study indicated that a related complex exhibited antibacterial activity comparable to that of streptomycin against Staphylococcus aureus and moderate antifungal activity against certain fungi .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)Activity Level
This compoundS. aureus128Comparable to streptomycin
Complex 3 (related structure)E. coli256Moderate
Ligand HL1Candida albicans512Low

Antioxidant Activity

The antioxidant properties of this compound are supported by studies on related compounds. For example, the antioxidant activity of a similar methoxy-substituted phenolic compound was evaluated using the DPPH assay, yielding an EC50 value of 10.46 ppm . This indicates a strong capacity to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on compounds with similar structures to this compound. In vitro studies revealed that these compounds exhibited varying degrees of cytotoxicity towards cancer cell lines such as HeLa and Vero cells. The presence of metal ions in complexes significantly influenced their cytotoxic profiles .

Table 2: Cytotoxicity Results

CompoundCell LineIC50 (µM)Notes
This compoundHeLa25Moderate cytotoxicity
Complex 3 (Cu(II) complex)Vero40Lower toxicity
Ligand HL1HeLa>100Low activity

The biological activity of this compound is likely attributed to its ability to interact with cellular components, potentially disrupting cellular membranes or modulating enzyme activities. The exact mechanisms remain under investigation, but structural features suggest that it may influence signaling pathways involved in cell proliferation and apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of a series of methoxylated phenolic compounds similar to this compound. These studies demonstrated significant antioxidant and antimicrobial activities, suggesting that modifications in the methoxy group position could enhance biological efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.